molecular formula C20H17N B14688496 Benzenamine, N-(diphenylmethylene)-4-methyl- CAS No. 24215-01-8

Benzenamine, N-(diphenylmethylene)-4-methyl-

Cat. No.: B14688496
CAS No.: 24215-01-8
M. Wt: 271.4 g/mol
InChI Key: UYWYEPQBXJUOQC-UHFFFAOYSA-N
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Description

Benzenamine, N-(diphenylmethylene)-4-methyl-, also known as N-(diphenylmethylene)-4-methylbenzenamine, is an organic compound with the molecular formula C20H17N. It is a derivative of benzenamine (aniline) where the hydrogen atom on the nitrogen is replaced by a diphenylmethylene group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(diphenylmethylene)-4-methyl- typically involves the condensation reaction between 4-methylbenzenamine (p-toluidine) and benzophenone. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N-(diphenylmethylene)-4-methyl- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(diphenylmethylene)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: Reduction reactions can convert the imine group back to the amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peroxycarboxylic acids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro compounds or oxides.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Benzenamine, N-(diphenylmethylene)-4-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-(diphenylmethylene)-4-methyl- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the aromatic rings can undergo electrophilic substitution. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-(phenylmethylene)-: Similar structure but with one less phenyl group.

    Benzenamine, N-(diphenylmethylene)-: Lacks the methyl group on the aromatic ring.

    Benzenamine, N-(diphenylmethylene)-2-methyl-: Methyl group positioned differently on the aromatic ring.

Uniqueness

Benzenamine, N-(diphenylmethylene)-4-methyl- is unique due to the presence of the methyl group at the para position, which can influence its reactivity and interactions compared to its analogs

Properties

CAS No.

24215-01-8

Molecular Formula

C20H17N

Molecular Weight

271.4 g/mol

IUPAC Name

N-(4-methylphenyl)-1,1-diphenylmethanimine

InChI

InChI=1S/C20H17N/c1-16-12-14-19(15-13-16)21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

UYWYEPQBXJUOQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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